REACTION_CXSMILES
|
[CH3:1][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:4])[CH3:3].OS(O)(=O)=O>O>[CH3:4][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:1])[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
286 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly adding 1837 g of AMBERLITE™
|
Type
|
ADDITION
|
Details
|
The dispersion was mixed for 4 hours and upon completion
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
before decanting the supernatant
|
Type
|
CUSTOM
|
Details
|
The wet resin complex was then dried in a VWR™ convection oven
|
Type
|
ADDITION
|
Details
|
KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
|
Type
|
CUSTOM
|
Details
|
to form a uniform mass
|
Type
|
CUSTOM
|
Details
|
The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%
|
Type
|
CUSTOM
|
Details
|
The semi-dried granules were then milled through a 40 mesh screen
|
Type
|
CUSTOM
|
Details
|
continued drying under 50° C. until the moisture content
|
Type
|
CUSTOM
|
Details
|
The dried granules were then milled through a 40 mesh screen
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:4])[CH3:3].OS(O)(=O)=O>O>[CH3:4][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:1])[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
286 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly adding 1837 g of AMBERLITE™
|
Type
|
ADDITION
|
Details
|
The dispersion was mixed for 4 hours and upon completion
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
before decanting the supernatant
|
Type
|
CUSTOM
|
Details
|
The wet resin complex was then dried in a VWR™ convection oven
|
Type
|
ADDITION
|
Details
|
KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
|
Type
|
CUSTOM
|
Details
|
to form a uniform mass
|
Type
|
CUSTOM
|
Details
|
The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%
|
Type
|
CUSTOM
|
Details
|
The semi-dried granules were then milled through a 40 mesh screen
|
Type
|
CUSTOM
|
Details
|
continued drying under 50° C. until the moisture content
|
Type
|
CUSTOM
|
Details
|
The dried granules were then milled through a 40 mesh screen
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:4])[CH3:3].OS(O)(=O)=O>O>[CH3:4][C:2]([NH:5][CH2:6][CH:7]([OH:17])[C:8]1[CH:9]=[CH:10][C:11]([OH:16])=[C:12]([CH2:14][OH:15])[CH:13]=1)([CH3:1])[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
286 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O.OS(=O)(=O)O
|
Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly adding 1837 g of AMBERLITE™
|
Type
|
ADDITION
|
Details
|
The dispersion was mixed for 4 hours and upon completion
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
before decanting the supernatant
|
Type
|
CUSTOM
|
Details
|
The wet resin complex was then dried in a VWR™ convection oven
|
Type
|
ADDITION
|
Details
|
KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid)
|
Type
|
CUSTOM
|
Details
|
to form a uniform mass
|
Type
|
CUSTOM
|
Details
|
The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%
|
Type
|
CUSTOM
|
Details
|
The semi-dried granules were then milled through a 40 mesh screen
|
Type
|
CUSTOM
|
Details
|
continued drying under 50° C. until the moisture content
|
Type
|
CUSTOM
|
Details
|
The dried granules were then milled through a 40 mesh screen
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)NCC(C=1C=CC(=C(C1)CO)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |